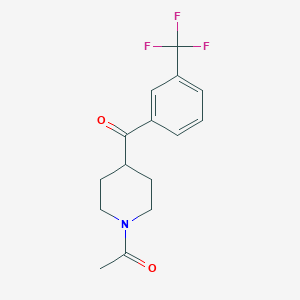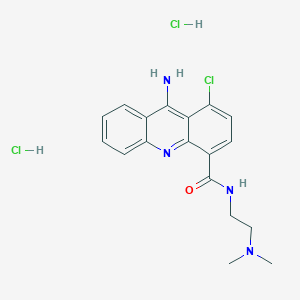
4-Acridinecarboxamide, 9-amino-1-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acridinecarboxamide, 9-amino-1-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as ACD or ACPD and is a potent agonist of metabotropic glutamate receptors (mGluRs). In
Mechanism Of Action
ACD acts as a potent agonist of mGluRs, particularly mGluR1 and mGluR5. Activation of these receptors leads to the activation of intracellular signaling pathways, including the phospholipase C (PLC) pathway, the inositol triphosphate (IP3) pathway, and the protein kinase C (PKC) pathway. These pathways ultimately lead to the modulation of synaptic transmission and plasticity.
Biochemical And Physiological Effects
ACD has been shown to modulate synaptic transmission and plasticity in various regions of the brain. It has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. ACD has also been shown to modulate neurotransmitter release and neuronal excitability. In addition, ACD has been shown to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity.
Advantages And Limitations For Lab Experiments
One of the major advantages of using ACD in lab experiments is its potency and selectivity for mGluRs. It is a highly specific agonist that can be used to selectively activate mGluRs in various regions of the brain. However, one of the limitations of using ACD is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental animals.
Future Directions
There are several future directions for the use of ACD in scientific research. One direction is the investigation of the role of mGluRs in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. ACD can be used to study the molecular mechanisms underlying these disorders and to identify potential therapeutic targets. Another direction is the development of new mGluR agonists with improved potency and selectivity. These agonists can be used to further elucidate the role of mGluRs in synaptic plasticity and to develop new treatments for neurological disorders.
Synthesis Methods
The synthesis of ACD involves a series of chemical reactions that are carried out in a controlled environment. The starting material for the synthesis is 9-amino-1-chloroacridine, which is reacted with N,N-dimethylaminoethyl chloride to produce 9-amino-1-chloro-N-(2-(dimethylamino)ethyl)acridine. This compound is then reacted with acetic anhydride to produce 4-acridinecarboxamide, 9-amino-1-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride.
Scientific Research Applications
ACD has been extensively used in scientific research, particularly in the field of neuroscience. It is a potent agonist of metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that modulate synaptic transmission and plasticity. ACD has been used to study the role of mGluRs in synaptic plasticity, learning, and memory. It has also been used to investigate the molecular mechanisms underlying neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
CAS RN |
100113-02-8 |
|---|---|
Product Name |
4-Acridinecarboxamide, 9-amino-1-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride |
Molecular Formula |
C18H21Cl3N4O |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
9-amino-1-chloro-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C18H19ClN4O.2ClH/c1-23(2)10-9-21-18(24)12-7-8-13(19)15-16(20)11-5-3-4-6-14(11)22-17(12)15;;/h3-8H,9-10H2,1-2H3,(H2,20,22)(H,21,24);2*1H |
InChI Key |
GXNQYZSBQABKAU-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC=C(C2=C(C3=CC=CC=C3N=C12)N)Cl.Cl.Cl |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C2=C(C3=CC=CC=C3N=C12)N)Cl.Cl.Cl |
Other CAS RN |
100113-02-8 |
synonyms |
9-Amino-1-chloro-N-(2-(dimethylamino)ethyl)-4-acridinecarboxamide dihy drochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16980.png)
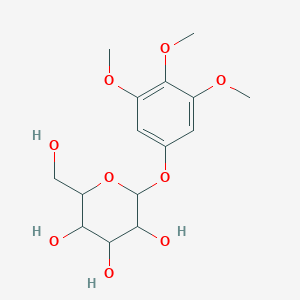
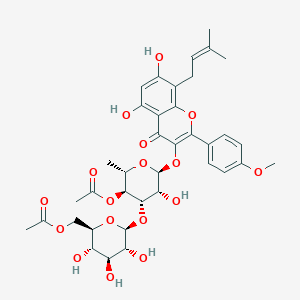
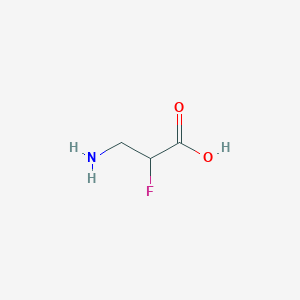
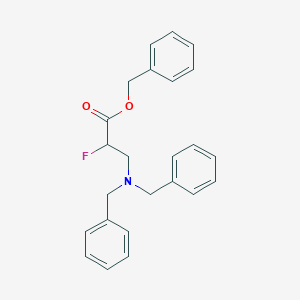
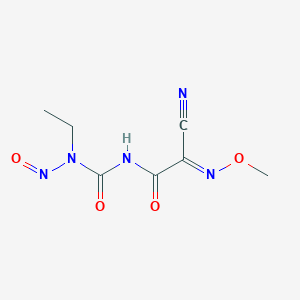
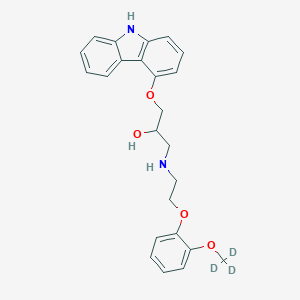
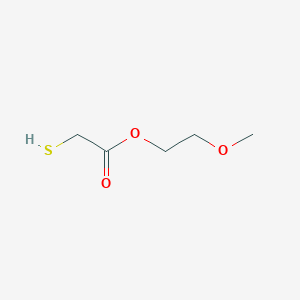

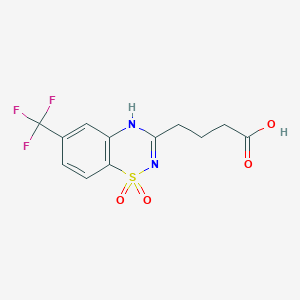

![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)
